4-(2-Iodoethyl)morpholine
Overview
Description
4-(2-Iodoethyl)morpholine is an organic compound with the molecular formula C6H12INO It is a derivative of morpholine, where an iodine atom is attached to the ethyl group at the fourth position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodoethyl)morpholine typically involves the reaction of morpholine with an iodoethylating agent. One common method is the reaction of morpholine with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Iodoethyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding ethylmorpholine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is ethylmorpholine.
Scientific Research Applications
4-(2-Iodoethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodoethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The morpholine ring can also interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
4-(2-Bromoethyl)morpholine: Similar structure but with a bromine atom instead of iodine.
4-(2-Chloroethyl)morpholine: Similar structure but with a chlorine atom instead of iodine.
4-(2-Fluoroethyl)morpholine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-(2-Iodoethyl)morpholine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s interactions and applications .
Properties
IUPAC Name |
4-(2-iodoethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTHRTLGZJPEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456976 | |
Record name | 4-(2-iodoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126200-24-6 | |
Record name | 4-(2-iodoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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